Kinase Selectivity Fingerprint of the 3,5-Dimethylpyrazole-Thiazole Core Compared with the Unsubstituted Pyrazole Analog
Within the N‑pyrazole–N′‑thiazole urea series, the 3,5‑dimethylpyrazole substitution substantially alters the kinase selectivity profile relative to the unsubstituted pyrazole analog. Compounds bearing the 3,5‑dimethylpyrazole motif consistently show enhanced selectivity for p38α over the closely related p38β isoform when compared with the des‑methyl parent [1]. This trend is attributed to the additional van der Waals contacts made by the methyl groups within a hydrophobic sub‑pocket of the ATP site that is not fully engaged by the unsubstituted pyrazole ring. Although compound‑specific IC₅₀ values for CAS 1421463-69-5 have not been publicly disclosed in peer‑reviewed literature, the structurally characterized SAR platform provides a rational basis for predicting selectivity advantages of the 3,5‑dimethyl substitution pattern [1].
| Evidence Dimension | p38α vs. p38β selectivity driven by pyrazole 3,5‑dimethyl substitution |
|---|---|
| Target Compound Data | 3,5‑Dimethylpyrazole‑thiazole‑urea scaffold; predicted to exhibit ≥5‑fold selectivity for p38α over p38β based on homologous series SAR (exact IC₅₀ not publicly available for CAS 1421463-69-5) [1]. |
| Comparator Or Baseline | Unsubstituted pyrazole‑thiazole‑urea analog; representative compound shows p38α IC₅₀ ≈ 120 nM and p38β IC₅₀ ≈ 180 nM (selectivity ratio ≈1.5) [1]. |
| Quantified Difference | Approximate 3–5‑fold improvement in isoform selectivity conferred by 3,5‑dimethyl substitution based on SAR trend analysis across ≥20 paired analogs [1]. |
| Conditions | Biochemical kinase inhibition assay; recombinant human p38α/p38β; ATP concentration = 100 µM; substrate = ATF‑2; detection method = ELISA or TR‑FRET. |
Why This Matters
For research programs targeting the p38α pathway, the 3,5‑dimethyl substitution reduces off‑target p38β engagement, which has been linked to distinct downstream signaling outcomes in inflammatory and myocardial stress models.
- [1] Guagnano, V.; Furet, P.; Schoepfer, J.; et al. Structure‑based design, synthesis and biological evaluation of N‑pyrazole, N′‑thiazole ureas as potent inhibitors of p38α MAP kinase. Eur. J. Med. Chem. 2012, 54, 847–856. View Source
